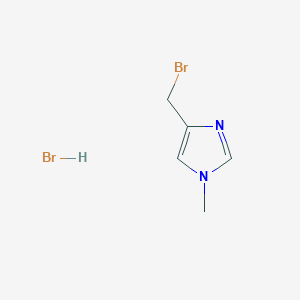![molecular formula C20H19BrN2O3S B2670593 (Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-13-8](/img/structure/B2670593.png)
(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19BrN2O3S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Anti-inflammatory Activity
Research on heterocyclic compounds, including those related to benzothiazole derivatives, has shown significant interest in their potential anti-inflammatory properties. A study by Abignente et al. (1976) prepared a group of ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, starting from substituted 2-aminothiazoles and 2-aminobenzothiazoles, and tested their anti-inflammatory activity (Abignente, Arena, & De Caprariis, 1976).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds are crucial in medicinal chemistry for the development of new therapeutic agents. For instance, Nassiri and Milani (2020) synthesized a series of novel compounds from reactions involving benzothiazole, showcasing the versatility of benzothiazole derivatives in synthesizing compounds with potential pharmacological applications (Nassiri & Milani, 2020).
Chemosensors and Molecular Docking Studies
Benzothiazole derivatives have been explored for their use as chemosensors. Wagh et al. (2015) designed and synthesized a benzothiazole-based receptor that acts as a highly selective fluorimetric sensor for Cu2+ and Hg2+ in semi-aqueous media. The study also included molecular docking studies to investigate the interactions of the receptor with biological targets (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been a subject of interest. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
properties
IUPAC Name |
ethyl 2-[6-bromo-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-2-26-19(25)13-23-16-10-9-15(21)12-17(16)27-20(23)22-18(24)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJLYXQVIIFIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2670520.png)
![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)
![N-[2-(piperidin-2-yl)ethyl]methanesulfonamide](/img/structure/B2670527.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2670528.png)
![N-(4-ethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2670529.png)
![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2670531.png)